molecular formula C17H18N2O2S2 B2652956 N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide CAS No. 1797872-78-6

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide

Cat. No. B2652956
M. Wt: 346.46
InChI Key: CNLSRBDDAOOKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide” is a chemical compound that contains a quinoline and thiophene moiety. Quinoline is a nitrogen-based heterocyclic aromatic compound with the formula C9H7N . Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position, with the formula C4H4S .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis and reactivity of thiophene and quinoline derivatives have been extensively studied. For instance, Aleksandrov et al. (2020) demonstrated the formation of thiophene-quinoline compounds through condensation and subsequent reactions leading to various substituted derivatives, indicating a method for structurally diverse compounds Aleksandrov, D. A. Zablotskii, & M. M. El’chaninov (2020). Additionally, Kiruthika, Nandakumar, and Perumal (2014) reported a simple synthesis route for pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides, showcasing the versatility of these compounds in creating complex heterocyclic structures Kiruthika, A. Nandakumar, & P. Perumal (2014).

Antimicrobial and Anticancer Applications

  • Quinoxaline sulfonamides, related to the chemical structure , have shown promising antimicrobial activities. Alavi et al. (2017) developed quinoxaline sulfonamides with notable antibacterial efficacy against Staphylococcus spp. and Escherichia coli, highlighting their potential in antimicrobial therapy Alavi, M. Mosslemin, R. Mohebat, & A. Massah (2017). Similarly, compounds incorporating the quinoline and sulfonamide moieties have exhibited significant anticancer activities, as demonstrated by Ghorab, Bashandy, and Alsaid (2014), who prepared thiophene derivatives with potential anticancer effects against breast cancer cell lines Ghorab, M. S. Bashandy, & M. Alsaid (2014).

Molecular Docking and Mechanistic Studies

  • Theoretical and computational studies have also been applied to these compounds to understand their interaction with biological targets. For instance, Fahim and Ismael (2021) explored antimalarial sulfonamides against COVID-19 using computational calculations and molecular docking, illustrating the compounds' potential as dual-function therapeutic agents Fahim, A. M., & E. H. I. Ismael (2021).

properties

IUPAC Name

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-2-10-19(12-14-8-11-22-13-14)23(20,21)16-7-3-5-15-6-4-9-18-17(15)16/h3-9,11,13H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLSRBDDAOOKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide

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